molecular formula C7H4ClN3O2 B11900003 7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1026818-88-1

7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B11900003
CAS No.: 1026818-88-1
M. Wt: 197.58 g/mol
InChI Key: NGONSCMDUUTFPL-UHFFFAOYSA-N
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Description

7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 6th position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloropyrazolo[1,5-a]pyrimidine with a carboxylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The presence of the chlorine atom and the carboxylic acid group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloropyrazolo[1,5-a]pyrimidine
  • 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
  • Pyrazolo[1,5-a]pyrimidine derivatives

Uniqueness

Compared to other similar compounds, it offers a distinct combination of chemical properties that make it valuable for various research and industrial applications .

Properties

IUPAC Name

7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-4(7(12)13)3-9-5-1-2-10-11(5)6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGONSCMDUUTFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=C(N2N=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441036
Record name 7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026818-88-1
Record name 7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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